molecular formula C8H13ClN2O B13689327 (5-Methoxy-2-methylphenyl)hydrazine Hydrochloride

(5-Methoxy-2-methylphenyl)hydrazine Hydrochloride

Cat. No.: B13689327
M. Wt: 188.65 g/mol
InChI Key: VYYDEPCKHFOXMK-UHFFFAOYSA-N
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Description

(5-Methoxy-2-methylphenyl)hydrazine Hydrochloride is an organic compound with the molecular formula C8H13ClN2O. It is a derivative of hydrazine, characterized by the presence of a methoxy group and a methyl group on the phenyl ring. This compound is primarily used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-2-methylphenyl)hydrazine Hydrochloride typically involves the reaction of 5-methoxy-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is subsequently converted to the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Methoxy-2-methylphenyl)hydrazine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines.

Scientific Research Applications

(5-Methoxy-2-methylphenyl)hydrazine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (5-Methoxy-2-methylphenyl)hydrazine Hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

  • 4-Methoxyphenylhydrazine Hydrochloride
  • 2-Methoxyphenylhydrazine Hydrochloride
  • 4-Methylphenylhydrazine Hydrochloride

Comparison: (5-Methoxy-2-methylphenyl)hydrazine Hydrochloride is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring. This structural uniqueness imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the methoxy group at the 5-position can influence the electron density on the phenyl ring, affecting its reactivity in substitution reactions.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

(5-methoxy-2-methylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6-3-4-7(11-2)5-8(6)10-9;/h3-5,10H,9H2,1-2H3;1H

InChI Key

VYYDEPCKHFOXMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC)NN.Cl

Origin of Product

United States

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